pKa Reduction: 3,3-Difluoropyrrolidine vs. Pyrrolidine
The conjugate acid of 3,3-difluoropyrrolidine has a predicted pKa of 6.86, compared to ~11.3 for unsubstituted pyrrolidine—a ΔpKa of approximately −4.4 units . This reduction is substantially greater than that achieved by single fluorine substitution: 3-fluoropyrrolidine (predicted pKa 8.68, ΔpKa ≈ −2.6) . In the context of the full (1r,4r)-4-((3,3-difluoropyrrolidin-1-yl)methyl)cyclohexanamine scaffold, the lowered basicity of the pyrrolidine nitrogen reduces the fraction of positively charged species at physiological pH, which can improve passive membrane permeability compared to non-fluorinated or mono-fluorinated analogs [1].
| Evidence Dimension | Conjugate acid pKa of the pyrrolidine/fluoropyrrolidine moiety |
|---|---|
| Target Compound Data | Predicted pKa 6.86 ± 0.10 (3,3-difluoropyrrolidine free base) |
| Comparator Or Baseline | Pyrrolidine conjugate acid pKa ~11.3 (unsubstituted); 3-fluoropyrrolidine conjugate acid predicted pKa 8.68 ± 0.10 |
| Quantified Difference | ΔpKa = −4.4 (vs. pyrrolidine); ΔpKa = −1.8 (vs. 3-fluoropyrrolidine) |
| Conditions | Predicted values (ACD/Labs or similar algorithm); aqueous, 25 °C |
Why This Matters
A ~4.4-unit pKa reduction shifts the ionization equilibrium at pH 7.4 from predominantly charged to predominantly neutral, directly impacting CNS penetration potential, oral absorption, and phospholipidosis risk—parameters critical in drug candidate selection.
- [1] Morgenthaler, M. et al. (2007) 'Fluorine in medicinal chemistry: A review of pKa modulation effects on drug properties.' ChemMedChem, 2(8), 1100-1115. DOI: 10.1002/cmdc.200700058. View Source
